3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is characterized by the presence of an oxadiazole ring fused with a pyridine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have shown activity against the vaccinia virus . Another related compound, 1-(pyridin-4-yl)-1H-indazole, targets the protein serine/threonine-protein kinase B-raf .
Mode of Action
It’s worth noting that related compounds have shown various types of biological activity, including antifungal, sedative-hypnotic, anti-inflammatory, and antiproliferative effects .
Biochemical Pathways
Related compounds have been found to exhibit antiviral activity, suggesting they may interact with viral replication pathways .
Result of Action
Related compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir .
Biochemical Analysis
Biochemical Properties
1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby modulating inflammatory responses . Additionally, it binds to proteins involved in signal transduction pathways, affecting cellular communication and response mechanisms . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
The effects of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impact on cellular metabolism. In particular, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Furthermore, 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . This compound also interacts with transcription factors, leading to changes in gene expression and subsequent cellular responses . Additionally, it can modulate the activity of signaling proteins, thereby affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which toxicity increases .
Metabolic Pathways
1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, which enhance its solubility and facilitate excretion .
Transport and Distribution
Within cells and tissues, 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, which facilitate its distribution throughout the body . Additionally, it can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals within the compound’s structure direct it to these compartments, while post-translational modifications can further modulate its activity and function . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Preparation Methods
The synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazides with nitriles in the presence of oxidizing agents. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often share similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-pyridin-4-yl-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGQKNGDCGSGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144803 | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102227-52-1 | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102227521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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